

# An In-depth Technical Guide to Fmoc-Val-OSu: Properties, Synthesis, and Application

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## Compound of Interest

Compound Name: *Fmoc-val-osu*

Cat. No.: *B557352*

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This guide provides a comprehensive overview of N- $\alpha$ -(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester (**Fmoc-Val-OSu**), a critical reagent in peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, its central role in Solid-Phase Peptide Synthesis (SPPS), and standardized protocols for its application.

## Core Properties of Fmoc-Val-OSu

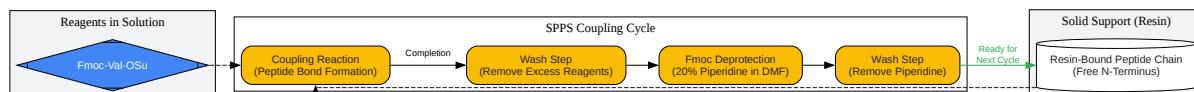
**Fmoc-Val-OSu** is an Fmoc-protected derivative of the amino acid valine, activated as an N-hydroxysuccinimide (NHS) ester.<sup>[1][2]</sup> This activation makes the carboxyl group highly reactive toward the amine terminus of a growing peptide chain, facilitating efficient peptide bond formation.<sup>[2]</sup> The key physicochemical properties are summarized below for experimental design and execution.

Identifier	Value	References
CAS Number	130878-68-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	436.46 g/mol	<a href="#">[1]</a> <a href="#">[7]</a>
Alternate Molecular Weight Values	436.5 g/mol , 436.45 g/mol , 436.457 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>24</sub> H <sub>24</sub> N <sub>2</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Synonyms	N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester, N-Fmoc-L-valine N-succinimidyl ester	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[9]</a>
Purity	Typically ≥99% (as determined by HPLC)	<a href="#">[2]</a> <a href="#">[3]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[9]</a>

## Role in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-Val-OSu** is a cornerstone reagent for introducing valine residues into a peptide sequence using the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[\[3\]](#) SPPS is a technique where a peptide chain is assembled step-by-step while anchored to an insoluble solid support (resin).[\[10\]](#)[\[11\]](#)

The use of **Fmoc-Val-OSu** is central to the "coupling" stage of the synthesis cycle. The Fmoc group provides temporary protection for the N-terminus, preventing unwanted side reactions.[\[10\]](#) This protecting group is celebrated for its mild deprotection conditions, typically using a base like piperidine, which are orthogonal to many other protecting groups used in peptide synthesis.[\[2\]](#) The pre-activated N-hydroxysuccinimide ester ensures a rapid and efficient coupling reaction, which minimizes the risk of racemization and maximizes the yield of the desired peptide.[\[2\]](#)[\[3\]](#)



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Workflow for a single coupling cycle in Fmoc-SPPS.

## Experimental Protocols

The following is a generalized protocol for a single coupling cycle in manual Fmoc SPPS using **Fmoc-Val-OSu**. Quantities are based on a 1 g resin scale.

### Materials:

- Fmoc-protected peptide-resin
- **Fmoc-Val-OSu**
- Dimethylformamide (DMF)
- Deprotection solution: 20% (v/v) Piperidine in DMF
- DIPEA (N,N-Diisopropylethylamine) (optional, for neutralization)

### Protocol 1: Resin Preparation

- Resin Swelling: Place the peptide-resin in a suitable reaction vessel. Add DMF (approx. 10 mL per gram of resin) and agitate for 30-60 minutes to swell the resin.[11]
- Solvent Removal: Drain the DMF from the reaction vessel.

### Protocol 2: Fmoc Deprotection

- Initial Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 3-5 minutes at room temperature.[11][12]
- Final Deprotection: Drain the deprotection solution. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete Fmoc group removal.[12]
- Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and its byproducts.[11][12]

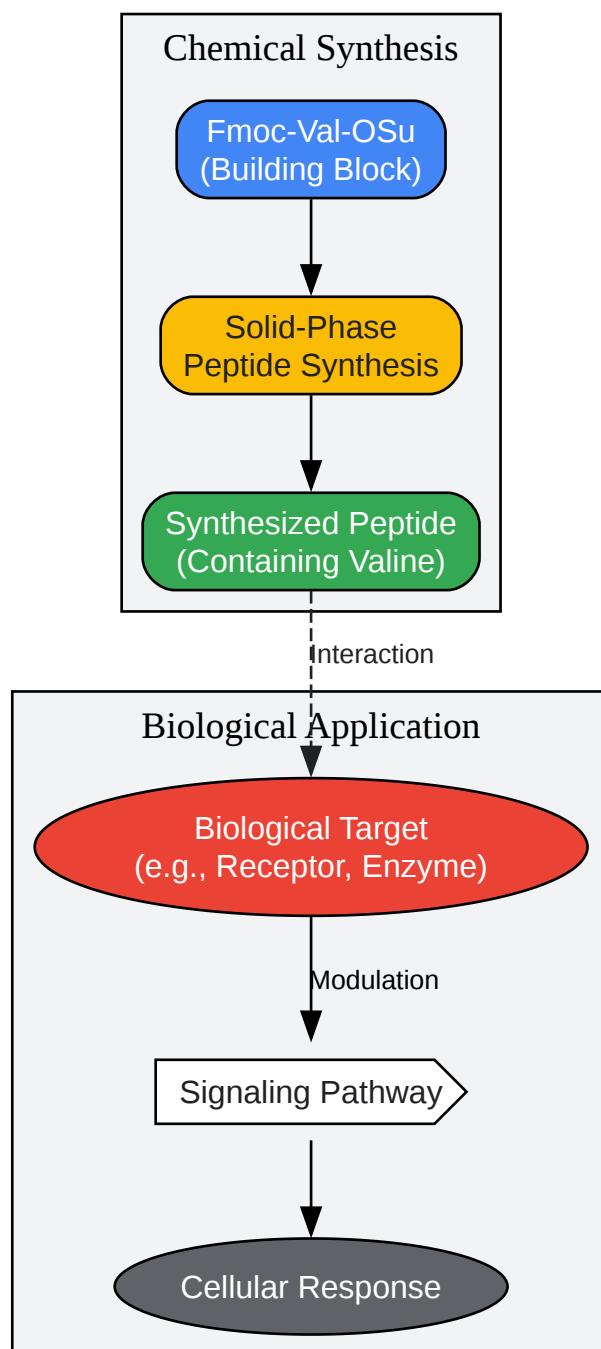
#### Protocol 3: Coupling of **Fmoc-Val-OSu**

- Activation (Dissolution): In a separate container, dissolve **Fmoc-Val-OSu** (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF.
- Coupling Reaction: Add the **Fmoc-Val-OSu** solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.[11]
- Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin test to detect any remaining free primary amines on the resin.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted **Fmoc-Val-OSu** and byproducts like N-hydroxysuccinimide. The resin is now ready for the next deprotection and coupling cycle.

## Signaling Pathways and Applications

**Fmoc-Val-OSu** is a synthetic building block and is not directly involved in biological signaling pathways. However, the peptides synthesized using this reagent can have profound biological effects. The strategic incorporation of L-valine (or its D-isomer, D-valine) can influence a peptide's three-dimensional structure, stability, and binding affinity.[10]

This makes **Fmoc-Val-OSu** an indispensable tool for designing peptide-based therapeutics, enzyme inhibitors, receptor antagonists, and antimicrobial agents that can modulate various biological signaling pathways.[10]



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